

Application Notes and Protocols: Click Chemistry with 2-Chlorothiazole-5-thiol

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Compound of Interest

Compound Name: 2-Chlorothiazole-5-thiol

Cat. No.: B15202557

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **2-chlorothiazole-5-thiol** in click chemistry applications. As **2-chlorothiazole-5-thiol** does not natively possess an azide or a terminal alkyne, a functionalization step is required to make it "click-ready." This document outlines the synthesis of an alkyne-modified **2-chlorothiazole-5-thiol** and its subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Potential applications in drug discovery, particularly in the development of kinase inhibitors, are also discussed.

Application Note 1: Synthesis of Alkyne-Functionalized 2-Chlorothiazole-5-thiol

Introduction

To employ **2-chlorothiazole-5-thiol** in click chemistry, it must first be modified to incorporate a bioorthogonal handle. The thiol group is an excellent nucleophile and can be readily alkylated. This protocol details the S-alkylation of **2-chlorothiazole-5-thiol** with propargyl bromide to introduce a terminal alkyne, rendering it suitable for CuAAC reactions.

Experimental Protocol: Synthesis of 2-chloro-5-(prop-2-yn-1-ylthio)thiazole

Materials:

- **2-Chlorothiazole-5-thiol**

- Propargyl bromide (80% in toluene)
- Potassium carbonate (K_2CO_3)
- Acetone
- Deionized water
- Ethyl acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of **2-chlorothiazole-5-thiol** (1.0 g, 6.0 mmol) in 20 mL of acetone in a 50 mL round-bottom flask, add potassium carbonate (1.24 g, 9.0 mmol).
- Stir the mixture at room temperature for 15 minutes.
- Add propargyl bromide (0.8 mL of 80% solution in toluene, 7.2 mmol) dropwise to the suspension.
- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60°C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone under reduced pressure using a rotary evaporator.
- Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-(prop-2-yn-1-ylthio)thiazole as a pure compound.

Data Presentation

Parameter	Value
Product Name	2-chloro-5-(prop-2-yn-1-ylthio)thiazole
Molecular Formula	C ₆ H ₄ CINS ₂
Molecular Weight	190.69 g/mol
Appearance	Pale yellow oil
Expected Yield	85-95%
Storage	Store at 4°C under an inert atmosphere

Workflow for Synthesis of Alkyne-Functionalized **2-Chlorothiazole-5-thiol**



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Synthesis of "Click-Ready" Thiazole

Application Note 2: CuAAC Reaction with Alkyne-Functionalized Thiazole

Introduction

The terminal alkyne incorporated into the **2-chlorothiazole-5-thiol** scaffold can now readily participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient and specific, allowing for the covalent linkage of the thiazole moiety to a wide variety of azide-containing molecules, such as peptides, proteins, or small molecule probes.^[1] This protocol describes a model reaction with benzyl azide.

Experimental Protocol: Synthesis of 2-chloro-5-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methylthio)thiazole

Materials:

- 2-chloro-5-(prop-2-yn-1-ylthio)thiazole
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Deionized water
- Dichloromethane (DCM)
- Saturated aqueous solution of EDTA
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a vial, dissolve 2-chloro-5-(prop-2-yn-1-ylthio)thiazole (190 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

- In a separate vial, prepare a fresh solution of sodium ascorbate (39.6 mg, 0.2 mmol) in 1 mL of deionized water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (25 mg, 0.1 mmol) in 1 mL of deionized water.
- To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
- Upon completion, dilute the reaction mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the desired triazole product.

Data Presentation

Parameter	Value
Product Name	2-chloro-5-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methylthio)thiazole
Molecular Formula	$\text{C}_{13}\text{H}_{11}\text{ClN}_4\text{S}_2$
Molecular Weight	323.84 g/mol
Appearance	White to off-white solid
Expected Yield	>90%
Storage	Store at room temperature, protected from light

Workflow for CuAAC Reaction

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CuAAC Experimental Workflow

Application Note 3: Potential Application in Kinase Inhibitor Drug Discovery

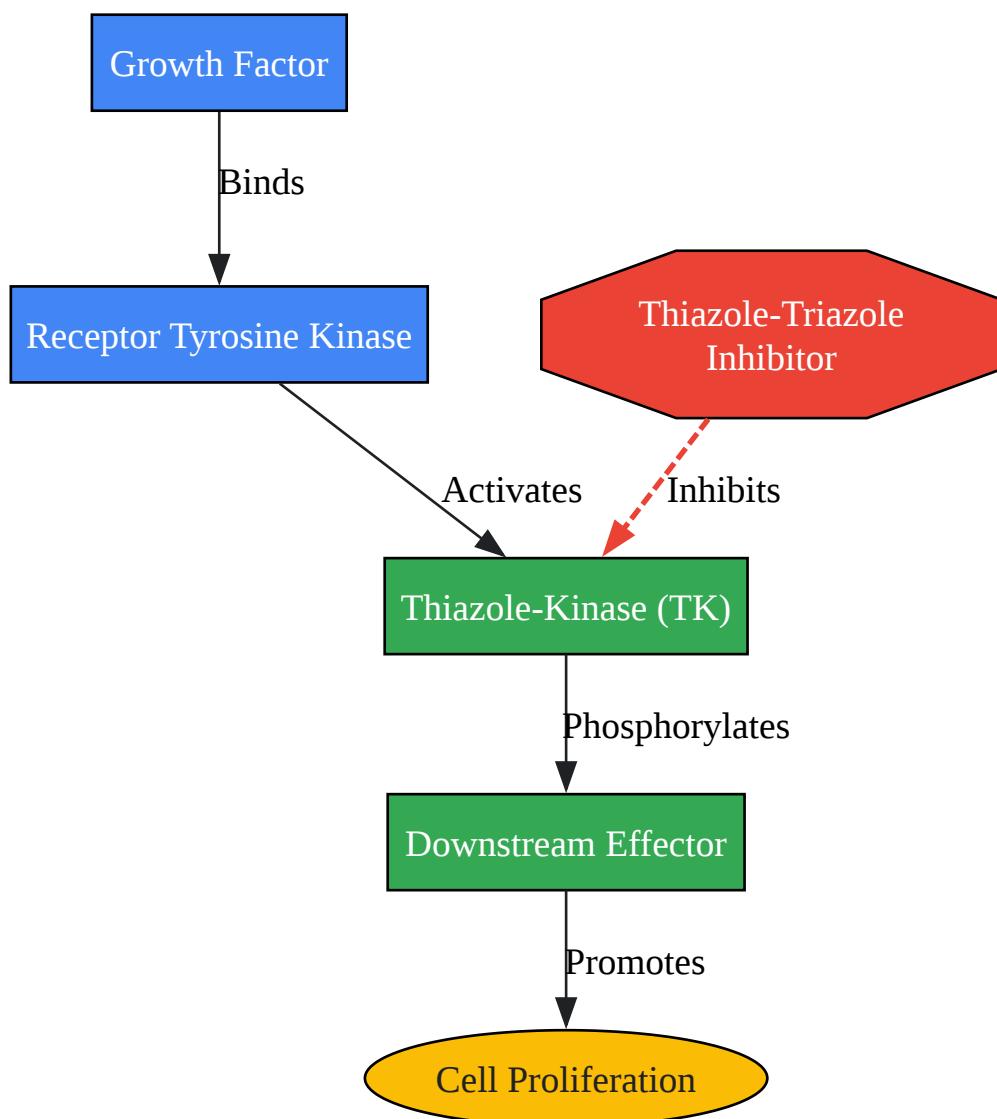
Background

Thiazole-containing compounds are prevalent in medicinal chemistry and are key components of several approved drugs.^{[2][3]} Notably, the thiazole scaffold is found in a number of protein kinase inhibitors used in oncology.^{[4][5]} Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The ability to use click chemistry to conjugate the **2-chlorothiazole-5-thiol** moiety to various molecular fragments offers a powerful tool for generating libraries of potential kinase inhibitors for screening and drug development.

Hypothetical Application: Targeting the "Thiazole-Kinase" Signaling Pathway

Let's hypothesize a "Thiazole-Kinase" (TK) that is overactive in a particular cancer type, leading to uncontrolled cell proliferation. A drug discovery program could aim to develop a specific inhibitor for this kinase. The synthesized thiazole-triazole conjugate could be a lead compound where the thiazole moiety binds to the ATP-binding pocket of the kinase, while the triazole and its substituent explore other regions of the active site to enhance potency and selectivity.

Hypothetical Signaling Pathway and Inhibition



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Inhibition of a Kinase Pathway

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